S-((N-(2-(2-Hydroxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate
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Overview
Description
S-((N-(2-(2-Hydroxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate is a complex organic compound characterized by its unique structure and diverse functional groups. It contains a total of 28 bonds, including multiple bonds, rotatable bonds, and double bonds. The compound features an amidine derivative, primary amine, hydroxyl groups, primary alcohol, ether, and sulfuric acid components .
Chemical Reactions Analysis
S-((N-(2-(2-Hydroxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. The major products formed from these reactions can vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used for investigating biochemical pathways and interactions. In medicine, it could be explored for its potential therapeutic effects. Industrial applications may include its use in the production of specialized chemicals and materials.
Comparison with Similar Compounds
S-((N-(2-(2-Hydroxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate can be compared with other similar compounds that contain amidine derivatives, primary amines, hydroxyl groups, primary alcohols, ethers, and sulfuric acid components. Some similar compounds include those with variations in the functional groups or structural components. The uniqueness of this compound lies in its specific combination of functional groups and structural features.
Properties
CAS No. |
40283-80-5 |
---|---|
Molecular Formula |
C6H14N2O5S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-amino-1-[2-(2-hydroxyethoxy)ethylimino]-2-sulfosulfanylethane |
InChI |
InChI=1S/C6H14N2O5S2/c7-6(5-14-15(10,11)12)8-1-3-13-4-2-9/h9H,1-5H2,(H2,7,8)(H,10,11,12) |
InChI Key |
FBKSTVYBFCTVIO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)N=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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